molecular formula C10H12FNOS B7512575 N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide

N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide

Cat. No. B7512575
M. Wt: 213.27 g/mol
InChI Key: GGFMYEFNIQWJOZ-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide, also known as FMA, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. FMA belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood, but it has been proposed that N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. In particular, N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell proliferation. N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has also been shown to inhibit cancer cell migration and invasion, which are important steps in the metastatic process. In addition, N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide is that it has been shown to have a broad spectrum of activity against different types of cancer cells, which makes it a potentially useful therapeutic agent for a variety of cancer types. Another advantage of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide is that it has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile for use in humans. However, one limitation of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide. One area of research could be to further investigate the mechanism of action of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide, in order to optimize its therapeutic potential. Another area of research could be to investigate the pharmacokinetics and pharmacodynamics of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide in animal models, in order to better understand its safety and efficacy profile. Finally, future research could focus on developing novel formulations of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide that improve its solubility and bioavailability, which could facilitate its use in clinical settings.

Synthesis Methods

The synthesis of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 2-fluoro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide as a white crystalline solid. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. In particular, N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-7-3-4-9(8(11)5-7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMYEFNIQWJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-methylphenyl)-2-methylsulfanylacetamide

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